molecular formula C7H6BrFO B1524457 3-Bromo-2-fluoro-5-methylphenol CAS No. 1026796-51-9

3-Bromo-2-fluoro-5-methylphenol

Cat. No.: B1524457
CAS No.: 1026796-51-9
M. Wt: 205.02 g/mol
InChI Key: QHVGXKWNWNRIIM-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-5-methylphenol” is a chemical compound with the molecular formula C7H6BrFO . It is a useful raw material for organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C7H6BrFO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 . The average mass of the molecule is 187.034 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 205.03 g/mol .

Scientific Research Applications

Pharmacological Applications Bromophenols, structurally related to 3-Bromo-2-fluoro-5-methylphenol, have been isolated from marine sources such as red algae. These compounds are investigated for their antibacterial properties against various strains of bacteria, indicating the potential of bromophenols in the development of new antibacterial agents (Xu et al., 2003). Additionally, the antioxidant activities of certain bromophenols have been assessed using biochemical and cellular assays, suggesting their application as natural antioxidants in food preservation and health supplements (Olsen et al., 2013).

Material Science and Organic Synthesis In material science, derivatives of this compound have been utilized in the synthesis of luminescent materials, such as conjugated polyelectrolytes, demonstrating intriguing photoluminescence properties. This application signifies the role of such compounds in the development of new materials for optoelectronic devices (Durben et al., 2006).

Chemical Synthesis and Catalysis The compound and its related derivatives find use in catalysis and synthetic organic chemistry. For instance, a practical one-pot C-H activation/borylation/oxidation sequence has been developed for the synthesis of 3,5-disubstituted phenols, including this compound, showcasing the efficiency and versatility of this compound in complex organic synthesis processes (Norberg et al., 2011).

Environmental Science In environmental science, the transformation of phenol derivatives, including those related to this compound, has been studied to understand the biodegradation pathways of phenolic compounds in anaerobic environments. This research provides insights into the environmental fate of halogenated organic compounds and their potential impact on ecosystems (Genthner et al., 1989).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3-bromo-2-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVGXKWNWNRIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680248
Record name 3-Bromo-2-fluoro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-51-9
Record name Phenol, 3-bromo-2-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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